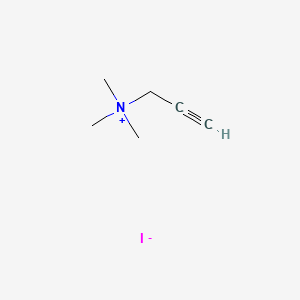

2-Propynyltrimethylammonium iodide

Description

Historical Context of Quaternary Ammonium (B1175870) Salts in Academic Research

Quaternary ammonium salts (QASs) are a class of organic compounds with a positively charged nitrogen atom bonded to four organic groups. nih.gov Their formal synthesis dates back to the 19th century, and they have since become ubiquitous in both industrial and academic settings. Historically, research on QASs has been driven by their diverse applications, which stem from their cationic nature and the tunability of the organic substituents.

In early academic research, QASs were instrumental in the study of reaction mechanisms and the development of physical organic chemistry. Their use as phase-transfer catalysts, for instance, has been a significant area of investigation, enabling reactions between reagents in immiscible phases. Furthermore, the antimicrobial properties of certain QASs have been a subject of intense study for decades, leading to their widespread use as disinfectants and antiseptics. elsevierpure.com The structure-activity relationship of these compounds, particularly how the length of the alkyl chains influences their biological activity, has been a recurring theme in medicinal chemistry research. elsevierpure.com

Significance of Propargyl Moieties in Organic Synthesis and Chemical Biology Research

The propargyl group, a three-carbon unit containing a terminal alkyne, is a highly versatile functional group in organic chemistry. nih.gov Its significance lies in the reactivity of the carbon-carbon triple bond, which can participate in a wide array of chemical transformations. These include nucleophilic additions, cycloadditions (most notably the copper-catalyzed azide-alkyne cycloaddition, or "click chemistry"), and various coupling reactions.

In organic synthesis, propargyl-containing molecules are valuable building blocks for the construction of complex molecular architectures, including many natural products and pharmaceuticals. nih.gov The ability to easily modify the alkyne provides a powerful tool for late-stage functionalization of molecules.

In the realm of chemical biology, the propargyl group has become an indispensable tool. Its small size and relative stability in biological systems, coupled with its unique reactivity in click chemistry, make it an ideal bioorthogonal handle. Researchers can introduce propargyl groups into biomolecules such as proteins, nucleic acids, and glycans to study their function, localization, and interactions within living cells without perturbing the biological system.

Role of Iodide Counterions in Quaternary Ammonium Compounds for Research Applications

The choice of counterion in a quaternary ammonium salt can significantly influence its physical and chemical properties, and consequently its applications in research. While chloride and bromide are common counterions, iodide offers distinct characteristics.

The iodide ion is a relatively large and polarizable anion. This can affect the solubility of the QAS in different solvents. In some cases, iodide salts may exhibit lower water solubility compared to their chloride or bromide counterparts. From a synthetic perspective, the iodide ion is a good nucleophile and a good leaving group, which can be relevant in certain reaction conditions.

In the context of materials science, the iodide ion is a key component in the formulation of perovskite solar cells, where it forms part of the light-absorbing layer. While not directly a quaternary ammonium iodide, the use of methylammonium (B1206745) iodide in these systems highlights the importance of the iodide ion in tuning the electronic and optical properties of materials. echemi.com

Current Research Landscape of 2-Propynyltrimethylammonium Iodide in Academic Disciplines

Specific academic research focusing exclusively on this compound is limited. However, its structural features suggest potential applications in several areas, most notably in medicinal chemistry and chemical biology.

A significant area of emerging research is the inhibition of the gut microbial enzyme choline (B1196258) TMA-lyase. This enzyme is responsible for the production of trimethylamine (B31210) (TMA), a precursor to trimethylamine N-oxide (TMAO), which has been linked to an increased risk of cardiovascular disease. physiology.org Research into inhibitors of choline TMA-lyase has identified that certain quaternary ammonium compounds containing a propargyl group show promise. physiology.org A patent has disclosed the potential use of trimethyl(prop-2-ynyl)azanium, the cation of this compound, in methods for inhibiting the conversion of choline to TMA. physiology.org This suggests a direct line of investigation for this compound in the development of therapeutics targeting the gut microbiome to improve cardiovascular health. nih.govresearchgate.netelifesciences.orgnih.gov

Furthermore, the presence of the propargyl group makes this compound a potential tool for chemical biology studies. It could be used as a probe to label and identify proteins or enzymes that interact with quaternary ammonium compounds. The terminal alkyne allows for the attachment of reporter molecules, such as fluorescent dyes or affinity tags, via click chemistry.

While dedicated studies are scarce, the convergence of the well-established utility of quaternary ammonium salts and the versatile reactivity of the propargyl group within this compound points towards a promising, albeit underexplored, research landscape.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 7383-74-6 |

| Molecular Formula | C₆H₁₂IN |

| IUPAC Name | trimethyl(prop-2-yn-1-yl)azanium iodide |

| Molecular Weight | 225.07 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in polar solvents |

Table 2: Potential Research Applications of this compound

| Research Area | Potential Application | Rationale |

| Medicinal Chemistry | Inhibitor of choline TMA-lyase | The quaternary ammonium structure mimics the natural substrate choline, and the propargyl group can potentially interact with the enzyme's active site. physiology.org |

| Chemical Biology | Bioorthogonal probe | The propargyl group can be used for "click" reactions to attach reporter molecules for studying biological interactions. |

| Organic Synthesis | Building block | The quaternary ammonium and propargyl functionalities can be incorporated into more complex molecules. |

| Materials Science | Precursor for functional materials | The ionic nature and reactive alkyne could be leveraged in the synthesis of novel polymers or coatings. |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

trimethyl(prop-2-ynyl)azanium;iodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N.HI/c1-5-6-7(2,3)4;/h1H,6H2,2-4H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPGPKKKFCILTDT-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC#C.[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30994948 | |

| Record name | N,N,N-Trimethylprop-2-yn-1-aminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30994948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7383-74-6 | |

| Record name | 2-Propyn-1-aminium, N,N,N-trimethyl-, iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7383-74-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonium, 2-propynyltrimethyl-, iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007383746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N,N-Trimethylprop-2-yn-1-aminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30994948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Propynyltrimethylammonium Iodide and Its Derivatives

Established Synthetic Routes for 2-Propynyltrimethylammonium Iodide

The creation of this compound relies on fundamental reactions in organic chemistry, primarily the formation of the quaternary ammonium (B1175870) cation followed by the introduction of the iodide counterion.

Quaternization Reactions for Ammonium Salt Formation

The most direct and widely used method for synthesizing quaternary ammonium salts is the Menschutkin reaction . nih.govwikipedia.org This reaction involves the nucleophilic substitution of an alkyl halide by a tertiary amine to form a quaternary ammonium salt. nih.govwikipedia.orgquora.com

In the case of this compound, the synthesis typically involves the reaction of trimethylamine (B31210) with a propargyl halide (a compound with a prop-2-yn-1-yl group attached to a halogen). nih.gov The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. nih.gov The lone pair of electrons on the nitrogen atom of trimethylamine attacks the electrophilic carbon atom attached to the halogen, displacing the halide ion and forming a new carbon-nitrogen bond. This results in the formation of the positively charged 2-propynyltrimethylammonium cation. The choice of solvent is crucial, with polar solvents being preferred to stabilize the charged product. wikipedia.org

Strategic Incorporation of Iodide as a Counterion

The identity of the counterion in a quaternary ammonium salt can significantly influence its physical and chemical properties. There are two primary strategies for incorporating iodide as the counterion for 2-propynyltrimethylammonium.

Direct Synthesis: This method uses an iodine-containing starting material, such as 3-iodo-1-propyne (propargyl iodide), in the Menschutkin reaction with trimethylamine. chemicalforums.com This one-step process directly yields the desired this compound. Alkyl iodides are highly effective alkylating agents in this context. wikipedia.org

Counterion Exchange (Metathesis): Often, the synthesis is performed using a more readily available or reactive propargyl halide, like propargyl bromide or propargyl chloride. This initially yields 2-propynyltrimethylammonium bromide or chloride. A subsequent step, known as metathesis or ion exchange, is then performed to replace the bromide or chloride with iodide. nih.gov This is commonly achieved by dissolving the ammonium bromide salt in a solvent like acetone (B3395972) and adding a source of iodide, such as sodium iodide or potassium iodide. The less soluble sodium bromide or potassium bromide precipitates out of the solution, driving the equilibrium towards the formation of the desired iodide salt. nih.gov

Table 1: Established Synthetic Routes for this compound

| Method | Reactants | Description | Key Considerations |

|---|---|---|---|

| Direct Synthesis (Menschutkin Reaction) | Trimethylamine + 3-Iodo-1-propyne | A one-step SN2 reaction directly forming the target compound. nih.govwikipedia.org | 3-Iodo-1-propyne can be less stable than other propargyl halides. |

| Two-Step Synthesis (Metathesis) | 1. Trimethylamine + Propargyl Bromide 2. Resulting Bromide Salt + Sodium Iodide | A two-step process involving initial quaternization to form the bromide salt, followed by halide exchange to introduce the iodide counterion. nih.gov | Allows use of more common starting materials; the choice of solvent is critical for precipitating the byproduct salt. |

Synthesis of Chemically Modified this compound Analogs

The versatility of the this compound structure allows for extensive chemical modification. These modifications can be targeted at the propynyl (B12738560) group, the quaternary nitrogen moiety, or the counterion, enabling the synthesis of a diverse library of analogs with tailored properties.

Functionalization Strategies for the Propynyl Group

The terminal alkyne of the propynyl group is a highly versatile functional handle for a wide range of chemical transformations.

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction allows for the formation of a new carbon-carbon bond between the terminal alkyne and aryl or vinyl halides. organic-chemistry.orgresearchgate.net This reaction is a powerful tool for attaching various aromatic or vinylic substituents to the propynyl backbone, significantly expanding the structural diversity of the analogs. organic-chemistry.orgacs.orgresearchwithnj.com Recent advancements have even demonstrated the coupling of ammonium salts themselves as electrophiles in Sonogashira reactions. researchgate.net

Azide-Alkyne Cycloaddition (Click Chemistry): The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," known for its high efficiency, selectivity, and biocompatibility. organic-chemistry.orgwikipedia.orgnih.gov The propynyl group of this compound can readily react with organic azides to form stable 1,4-disubstituted 1,2,3-triazole rings. acs.orgnih.gov This modular approach allows for the straightforward linkage of the ammonium salt to a vast array of molecules, including biomolecules and polymers.

Other Alkyne Reactions: The terminal alkyne can also undergo other classic reactions, such as hydrogenation to form the corresponding alkene or alkane analogs, although this can be challenging to control selectively. nih.govresearchgate.net

Table 2: Functionalization Reactions of the Propynyl Group

| Reaction Type | Reagents | Product | Significance |

|---|---|---|---|

| Sonogashira Coupling | Aryl/Vinyl Halide, Pd Catalyst, Cu(I) co-catalyst, Base | Aryl/Vinyl-substituted alkyne | Introduces diverse aromatic and unsaturated moieties. organic-chemistry.orgresearchgate.netorganic-chemistry.org |

| Azide-Alkyne Cycloaddition (CuAAC) | Organic Azide (B81097), Cu(I) Catalyst | 1,2,3-Triazole | Highly efficient and modular "click" reaction for creating complex conjugates. organic-chemistry.orgwikipedia.org |

| Hydroalkylation | α-Bromo Carbonyls, Cu Catalyst | Functionalized E-alkene | Creates functionalized alkenes with high stereoselectivity. nih.gov |

Approaches to Modifying the Quaternary Nitrogen Moiety

The properties of the quaternary ammonium salt can also be tuned by altering the substituents on the nitrogen atom. Instead of starting with trimethylamine, the initial Menschutkin reaction can be performed with a wide variety of other tertiary amines. researchgate.net For example, using triethylamine (B128534) would yield 2-propynyltriethylammonium iodide, which has bulkier ethyl groups around the nitrogen center. Utilizing tertiary amines that contain other functional groups, such as N,N-dimethylethanolamine, allows for the introduction of hydroxyl groups or other functionalities into the final structure. This approach provides a straightforward method to create analogs with different steric profiles, solubilities, and chemical reactivities.

Table 3: Analogs via Modification of the Quaternary Nitrogen Moiety

| Starting Tertiary Amine | Resulting Cation | Key Feature of Analog |

|---|---|---|

| Triethylamine | 2-Propynyltriethylammonium | Increased steric bulk around the nitrogen. |

| N,N-Dimethylethanolamine | 2-Hydroxyethyl(dimethyl)prop-2-yn-1-ylammonium | Introduction of a hydroxyl functional group. |

| N-Methyldibenzylamine | Dibenzyl(methyl)prop-2-yn-1-ylammonium | Introduction of bulky, aromatic benzyl (B1604629) groups. researchgate.net |

Academic Investigations of Counterion Exchange Methodologies

While simple metathesis is effective for halide exchange, more advanced and versatile methods for counterion exchange have been developed, primarily driven by research in ionic liquids and materials science. nih.govresearchgate.net

Anion-Exchange Resins: This is a clean and highly effective method for swapping a wide variety of anions. nih.govdoaj.orgsemanticscholar.org The process involves passing a solution of the quaternary ammonium salt (e.g., the bromide or chloride form) through a column packed with an anion-exchange resin. reddit.com This resin is pre-loaded with the desired counterion, in this case, iodide. As the salt solution passes through, the original halide ions are captured by the resin, and the desired iodide ions are released, resulting in a solution of the pure this compound. chemicalforums.comresearchgate.net This technique avoids the formation of salt byproducts and can be used to introduce a vast range of different counterions beyond simple halides. doaj.org

Reaction with Silver Salts: Another classic method involves reacting the halide salt (e.g., bromide) with a silver salt containing the desired anion (e.g., silver acetate). researchgate.net The insolubility of silver halides (like silver bromide) drives the reaction, causing it to precipitate out of the solution, leaving the new quaternary ammonium salt in the solution. For instance, to generate the hydroxide (B78521) salt, which is a precursor for Hofmann eliminations, silver oxide or silver hydroxide is often used. libretexts.org

Table 4: Comparison of Counterion Exchange Methodologies

| Methodology | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Metathesis (Precipitation) | Reaction with a salt (e.g., NaI) where the byproduct (e.g., NaBr) is insoluble in the chosen solvent. nih.gov | Simple, inexpensive, and effective for halide-for-halide swaps. | Limited by solvent/solubility combinations; may leave residual starting materials. |

| Anion-Exchange Resin | The quaternary ammonium salt is passed through a solid-phase resin pre-loaded with the target anion. nih.govdoaj.org | High purity, no salt byproducts, applicable to a wide range of anions, resin can often be regenerated. chemicalforums.com | Can be more expensive initially; may require specific solvents. semanticscholar.org |

| Silver Salt Reaction | Precipitation of an insoluble silver halide (e.g., AgBr) drives the exchange. researchgate.netlibretexts.org | Very effective due to the low solubility of AgX salts. | High cost of silver reagents; potential for trace metal contamination in the product. |

Development and Application of Green Chemistry Principles in this compound Synthesis

The synthesis of this compound, a quaternary ammonium salt, has traditionally been approached through classical alkylation reactions. However, with the increasing emphasis on sustainable chemical practices, the development and application of green chemistry principles to its synthesis are of growing importance. These principles aim to reduce or eliminate the use and generation of hazardous substances, improve energy efficiency, and utilize renewable resources.

The conventional synthesis of this compound typically involves the quaternization of trimethylamine with a propargyl halide, such as propargyl bromide or propargyl iodide. This SN2 reaction is often carried out in a polar aprotic solvent. While effective, this method can present several environmental and safety concerns, including the use of volatile and potentially toxic organic solvents and the generation of waste.

In response to these challenges, research into greener synthetic routes for related compounds, such as propargylamines and other quaternary ammonium salts, offers a framework for developing more environmentally benign methods for producing this compound. Key green chemistry strategies applicable to this synthesis include the use of greener solvents, the development of solvent-free conditions, and the use of catalysts to enhance reaction efficiency.

One of the primary tenets of green chemistry is the use of safer solvents. rsc.orgresearchgate.net Aqueous media, for instance, is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The synthesis of related quaternary ammonium salts has been successfully demonstrated in water, suggesting that the reaction of trimethylamine with a propargyl halide could also be performed in an aqueous environment. This would significantly reduce the environmental impact associated with volatile organic solvents. An environmentally friendly protocol for the iodination of certain aromatic compounds has been developed using potassium iodide in an aqueous methanol (B129727) mixture, highlighting the utility of water-based solvent systems in iodine-based syntheses. organic-chemistry.orgnih.gov

Another significant advancement in green synthesis is the move towards solvent-free reactions. rsc.org These reactions, often facilitated by grinding the reactants together (mechanochemistry) or by heating them in the absence of a solvent, can lead to higher yields, shorter reaction times, and a dramatic reduction in waste. The solvent-free synthesis of propargylamines, which are precursors to various functionalized molecules, has been extensively studied, often employing catalysts to drive the reaction. This approach could be adapted for the synthesis of this compound, where trimethylamine and a propargyl halide could be reacted directly.

Catalysis plays a crucial role in green chemistry by enabling reactions to proceed under milder conditions and with greater selectivity. researchgate.net While the direct quaternization of trimethylamine is often a facile reaction, catalysts can still offer benefits. For instance, the use of phase-transfer catalysts could be explored for reactions in biphasic systems, and iodide-based catalysts have been shown to be effective in various organic transformations. Research on the synthesis of 2,3-epoxypropyl trimethyl ammonium chloride has shown that potassium iodide can act as an effective catalyst. Furthermore, molecular iodine has been utilized as a catalyst in the synthesis of other nitrogen-containing heterocyclic compounds under green conditions, such as microwave irradiation.

The table below outlines a comparative analysis of a traditional versus a potential green synthetic approach for this compound, based on the principles discussed.

| Feature | Traditional Synthesis | Green Synthesis (Proposed) | Green Chemistry Principle Addressed |

| Solvent | Polar aprotic solvent (e.g., Acetonitrile, DMF) | Water or Solvent-free | Safer Solvents & Auxiliaries; Waste Prevention |

| Catalyst | Typically uncatalyzed | Potential use of a phase-transfer catalyst or iodide catalyst | Catalysis |

| Energy Input | Often requires heating for extended periods | Potential for microwave or ultrasound irradiation to reduce reaction time | Design for Energy Efficiency |

| Atom Economy | High (addition reaction) | High (addition reaction) | Atom Economy |

| Waste | Solvent waste, potential by-products | Minimal solvent waste (if any), reduced by-products | Waste Prevention |

Detailed research into the direct application of these green methodologies to the synthesis of this compound is still an emerging area. However, the wealth of information on greening the synthesis of structurally related compounds provides a strong foundation and a clear roadmap for future development. The adoption of such green principles would not only make the production of this compound more sustainable but also align with the broader goals of environmentally responsible chemical manufacturing.

Chemical Reactivity and Mechanistic Investigations of 2 Propynyltrimethylammonium Iodide

Reactivity Profiles of the Propynyl (B12738560) Moiety

The carbon-carbon triple bond is the primary site of reactivity in 2-propynyltrimethylammonium iodide, participating in a variety of addition and cycloaddition reactions.

The terminal alkyne functionality of this compound makes it an ideal substrate for the Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.govnih.gov This reaction provides a highly efficient and regioselective route to synthesize 1,4-disubstituted 1,2,3-triazole derivatives. nih.govmdpi.com The process is prized for its reliability, simple execution, and compatibility with a wide array of functional groups. researchgate.netrsc.org

The generally accepted mechanism, first detailed by Sharpless and Fokin, involves the in-situ formation of a copper(I) acetylide intermediate. mdpi.comresearchgate.net This species then reacts with an organic azide (B81097), proceeding through a six-membered copper-containing metallacycle before reductive elimination yields the stable triazole ring and regenerates the copper(I) catalyst. researchgate.netresearchgate.net The reaction exclusively produces the 1,4-regioisomer, a significant advantage over uncatalyzed thermal cycloadditions which yield mixtures of 1,4- and 1,5-isomers. nih.govresearchgate.net The use of accelerating ligands can further enhance reaction rates. nih.gov

The reaction of this compound with an azide (R-N₃) would thus be expected to produce a quaternary ammonium-functionalized 1,2,3-triazole, a valuable building block for creating charged molecules with potential applications in materials science and medicinal chemistry.

Table 1: Representative Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) Reactions This table illustrates the general scope of the CuAAC reaction for various terminal alkynes and organic azides.

| Alkyne Substrate | Azide Substrate | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Phenylacetylene | Benzyl (B1604629) Azide | Cu(I) salt, e.g., CuI | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | nih.govmdpi.com |

| Propargyl Alcohol | Azidothymidine (AZT) | CuSO₄, Sodium Ascorbate | Triazole-linked nucleoside analogue | nih.gov |

| 1-Ethynylcyclohexene | Phenyl Azide | CuI, Amine ligand | 1-Phenyl-4-(cyclohex-1-en-1-yl)-1H-1,2,3-triazole | nih.gov |

| 3-(Iodoethynyl)-2H-chromen-2-one | 2-Chloro-N-phenylacetamide | Cu(II) catalyst, Ultrasound | Chromenone-triazole conjugate | mdpi.comresearchgate.net |

Beyond click chemistry, the propynyl group can engage in other cycloaddition pathways. For example, [3+2] cycloadditions with various 1,3-dipoles, such as nitrile oxides or azomethine ylides, can furnish five-membered heterocyclic rings. nih.gov The regioselectivity of these reactions is a key aspect of mechanistic investigation. nih.gov While Diels-Alder reactions typically involve conjugated dienes and alkenes (dienophiles), certain activated alkynes can act as dienophiles in [4+2] cycloadditions, especially under thermal or photochemical conditions. youtube.comyoutube.com

The alkyne also undergoes standard electrophilic addition reactions. masterorganicchemistry.com Like alkenes, alkynes react with hydrogen halides (HX), halogens (X₂), and water (in the presence of an acid catalyst). msu.edu However, these additions to alkynes are often more sluggish than to alkenes. msu.edu The addition of one equivalent of an electrophile to the propynyl group would yield a vinyl-substituted quaternary ammonium (B1175870) salt. Due to the presence of the second π-bond, a second addition reaction can occur, leading to a saturated product. masterorganicchemistry.com

Electrophilic Addition: The addition of unsymmetrical electrophilic reagents like HBr or HCl to the propynyl group is expected to follow Markovnikov's rule. chemguide.co.uklibretexts.org The rule predicts that the hydrogen atom will add to the carbon atom that already bears more hydrogen atoms. libretexts.org In the case of this compound, the initial protonation would occur at the terminal carbon (C-3), leading to the formation of a more substituted vinyl cation at C-2, which is then attacked by the halide. unizin.org

Nucleophilic Transformations: The terminal hydrogen of the propynyl group is notably acidic for a hydrocarbon (pKa ≈ 25), a property that allows it to be removed by a strong base, such as sodium amide (NaNH₂). masterorganicchemistry.commsu.edu This deprotonation generates a powerful acetylide nucleophile. This acetylide can then participate in SN2 reactions, for instance, by attacking a primary alkyl halide to form a new carbon-carbon bond, thereby extending the carbon chain. msu.edu Nucleophilic addition can also occur at one of the alkyne carbons, particularly in conjugate addition systems if the alkyne is activated. libretexts.org

Influence of the Quaternary Ammonium Group on Reaction Pathways

The trimethylammonium group, [–N(CH₃)₃]⁺, is not a passive spectator in the reactions of this compound. Its presence significantly modulates the reactivity of the molecule.

As a positively charged, strongly electron-withdrawing group, it exerts a powerful inductive effect. This effect increases the acidity of the acetylenic proton, making it more susceptible to deprotonation by a base compared to a simple terminal alkyne. libretexts.org

Furthermore, the bulky nature of the quaternary ammonium group can introduce steric hindrance, potentially influencing the regioselectivity of addition reactions by directing incoming reagents to the less hindered terminal carbon. In elimination reactions, quaternary ammonium salts are known to function as good leaving groups, famously demonstrated in the Hofmann elimination. libretexts.org This reaction typically proceeds via an E2-like mechanism under basic conditions to form the less-substituted alkene (Hofmann's rule), a behavior attributed to both the steric bulk of the leaving group and the electronic effects that increase the acidity of the β-hydrogens. libretexts.org

In the context of catalysis, quaternary ammonium salts themselves have been employed as catalysts for reactions such as the hydrogenation of alkynes. researchgate.net

Role of the Iodide Counterion in this compound Reactivity

The iodide anion (I⁻) is an active participant in the chemical transformations of its parent salt. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making iodide an excellent leaving group in nucleophilic substitution reactions. wikipedia.org

Key characteristics of the iodide counterion include:

Nucleophilicity: Iodide is a strong nucleophile and can displace other leaving groups in reactions like the Finkelstein reaction. wikipedia.org

Leaving Group Ability: Due to the weakness of the C-I bond, iodide is one of the best leaving groups among the halides. wikipedia.org

Iodine Source: The iodide anion can be oxidized to molecular iodine (I₂), which is itself a versatile reagent in organic synthesis. mdpi.com Elemental iodine can act as a catalyst for various transformations, including esterification and cycloaddition reactions, often under mild conditions. niscpr.res.inresearchgate.net It is also used for the iodination of unsaturated substrates like alkynes. mdpi.com

Catalytic Activity: Iodine compounds are employed as catalysts in certain classes of organic reactions. britannica.com

In a given reaction involving this compound, the iodide ion could act as a nucleophile, be exchanged for another anion, or potentially be oxidized to iodine, which could then trigger subsequent reactions with the alkyne moiety.

Kinetic and Thermodynamic Studies of this compound Transformations

Understanding the rates (kinetics) and energy changes (thermodynamics) of reactions involving this compound is essential for optimizing reaction conditions and elucidating mechanisms.

Kinetic studies measure how reaction rates are affected by changes in concentration, temperature, solvent, and catalysts. For example, the electrophilic addition of an acid (HX) to an alkyne is typically a second-order reaction, with the rate dependent on the concentrations of both the alkyne and the acid. libretexts.org The rate-determining step is the initial protonation to form a carbocation intermediate. unizin.orglibretexts.org Non-steady-state kinetic investigations can provide evidence for multi-step mechanisms, as has been shown for the SN2 reaction between p-nitrophenoxide and methyl iodide, which was found to proceed through a kinetically significant intermediate. nih.gov

For a reaction such as the CuAAC, kinetic analysis would involve monitoring the disappearance of reactants or the appearance of the triazole product over time. This data can reveal the influence of ligand structure, copper source, and substrate electronics on the catalytic cycle. nih.govresearchgate.net

Table 2: Key Parameters in Kinetic and Thermodynamic Analysis of this compound Reactions

| Parameter | Description | Relevance to this compound |

|---|---|---|

| Rate Constant (k) | A proportionality constant that relates the rate of a reaction to the concentration of reactants. | Determines how quickly the alkyne is consumed in reactions like cycloadditions or electrophilic additions. |

| Reaction Order | The relationship between the concentration of a species and the reaction rate. | Elucidates which species are involved in the rate-determining step of the mechanism. |

| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. | A higher Ea implies a slower reaction. The quaternary ammonium group may affect the Ea of alkyne reactions. |

| Enthalpy of Reaction (ΔH) | The heat absorbed or released during a reaction at constant pressure. | Indicates whether a transformation is exothermic (releases heat) or endothermic (absorbs heat). |

| Gibbs Free Energy (ΔG) | The thermodynamic potential that measures the "useful" work obtainable from a system. | Determines the spontaneity of a reaction. A negative ΔG indicates a spontaneous process. |

Photoinduced Reactivity and Photochemical Studies of this compound Systems

The investigation of the photoinduced reactivity of this compound systems is a specialized area of chemical research. While direct, extensive studies on the photochemistry of this specific compound are not widely available in the public domain, the principles of photoinduced reactions on related structures and in similar environments can provide valuable insights. The photochemical behavior of organic salts, particularly those containing functionalities like a terminal alkyne and a quaternary ammonium group, is often explored in the context of their interaction with photosensitive materials or their potential to undergo intramolecular or intermolecular reactions upon irradiation.

Research into the photoinduced reactions of similar organic compounds often involves their interaction with semiconductor photocatalysts, such as titanium dioxide (TiO2). These studies typically focus on the generation of radical intermediates when a system is exposed to light of a suitable wavelength, often UVA. The fundamental process involves the photoexcitation of the semiconductor, leading to the formation of electron-hole pairs. These charge carriers can then interact with adsorbed molecules, like this compound, and the surrounding solvent to generate reactive oxygen species (ROS) and other radical intermediates.

The technique of Electron Paramagnetic Resonance (EPR) spectroscopy, combined with spin trapping, is a powerful method for detecting and identifying transient radical species formed during these photoinduced processes. mdpi.com Spin traps are diamagnetic molecules that react with short-lived radicals to form more stable paramagnetic species, known as spin adducts, which can then be observed by EPR. mdpi.com

In a typical experimental setup, a suspension of a photocatalyst like TiO2 in a solvent containing the compound of interest is irradiated. The choice of solvent (e.g., aqueous or non-aqueous) can significantly influence the types of radicals generated. In aqueous environments, the formation of hydroxyl radicals (•OH) often dominates. mdpi.com In non-aqueous solvents, such as dimethylsulfoxide (DMSO) or acetonitrile, the stabilization of superoxide (B77818) radical anions (O2•−) and the formation of carbon-centered radicals derived from the solvent are commonly observed. mdpi.com

While specific data on the photoinduced reactivity of this compound is not readily found, we can hypothesize the potential reactive pathways based on its structure. The propargyl group (a C≡C-CH2- moiety) could be susceptible to radical addition reactions. The quaternary ammonium group, being a cationic center, would influence the compound's adsorption onto the photocatalyst surface and its interaction with photogenerated species.

To illustrate the type of data generated in such studies, the following interactive table presents hypothetical EPR spin trapping results for a study on a related organic compound in the presence of a TiO2 photocatalyst. This demonstrates the kind of detailed findings that would be expected from a photochemical investigation of this compound.

Hypothetical EPR Spin Trapping Data for a Photochemical Study

| Solvent | Spin Trap | Observed Radical Adduct | Hyperfine Coupling Constants (G) |

| Water | DMPO | DMPO-•OH | aN = 14.9, aH = 14.9 |

| Acetonitrile | PBN | PBN-•CH2CN | aN = 14.5, aH = 2.8 |

| DMSO | PBN | PBN-•CH3 | aN = 15.2, aH = 3.4 |

Note: The data in this table is illustrative and based on typical values observed for common radical adducts in photochemical studies. It does not represent actual experimental results for this compound.

Further research focusing specifically on the photochemical behavior of this compound would be necessary to elucidate its specific reaction pathways, quantum yields, and the nature of any resulting photoproducts. Such studies would contribute to a deeper understanding of the photostability and potential photochemical applications of this and related quaternary ammonium salts.

Structure Activity Relationships Sar and Quantitative Structure Activity Relationships Qsar in 2 Propynyltrimethylammonium Iodide Research

Elucidation of Structure-Activity Relationships Through Molecular Modification

The systematic modification of a molecule's structure is a cornerstone of SAR studies. For quaternary ammonium (B1175870) compounds like 2-Propynyltrimethylammonium iodide, key areas for modification include the quaternary ammonium head, the alkyl chain, and the nature of the counter-ion. While specific SAR studies on this compound are not extensively documented in publicly available literature, general principles derived from related structures, such as other quinolinium salts, can be extrapolated.

Key modifications and their predicted impact on activity often revolve around:

The Quaternary Ammonium Group: The positively charged nitrogen is typically essential for binding to negatively charged biological targets. Modifications often involve altering the size of the alkyl groups attached to the nitrogen. For instance, replacing the methyl groups with larger alkyl groups could enhance lipophilicity, which may influence cell membrane permeability and interaction with hydrophobic pockets of a target protein.

The Propynyl (B12738560) Group: The triple bond in the propynyl group is a region of high electron density and provides rigidity to the chain. Modifications could include saturation of the triple bond to a double or single bond to assess the importance of this feature. The length of the alkyl chain can also be varied to probe the optimal distance between the quaternary head and the terminal functional group.

The Iodide Counter-ion: While often considered a spectator ion, the nature of the counter-ion can influence the compound's solubility, stability, and even its biological activity. Replacing iodide with other halides (e.g., bromide, chloride) or other anions could modulate these properties.

A hypothetical SAR study on analogs of this compound might yield data similar to that presented in the interactive table below, illustrating how structural changes could affect biological activity.

| Compound ID | R1 Group (on N+) | R2 Group (Chain) | Counter-ion | Relative Activity |

| 1 (Parent) | Trimethyl | 2-Propynyl | Iodide | 1.0 |

| 2 | Triethyl | 2-Propynyl | Iodide | 0.8 |

| 3 | Trimethyl | Propyl | Iodide | 0.5 |

| 4 | Trimethyl | 2-Propynyl | Bromide | 0.9 |

| 5 | Dimethyl, Ethyl | 2-Propynyl | Iodide | 1.2 |

This table presents hypothetical data for illustrative purposes.

Computational Approaches to QSAR for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) models build upon SAR data to create mathematical equations that correlate the chemical properties of a series of compounds with their biological activities. nih.gov These models are powerful tools for predicting the activity of novel compounds before their synthesis, thereby saving time and resources. nih.gov

For a series of this compound derivatives, a QSAR study would involve calculating a variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. These descriptors can be categorized as:

Electronic Descriptors: These describe the electron distribution in the molecule and include parameters like partial atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). lew.ro

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume, surface area, and specific conformational indices.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, with the partition coefficient (logP) being the most common.

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule that describe its connectivity and branching.

Once these descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are employed to develop the QSAR equation. nih.gov An example of a hypothetical QSAR equation for a series of this compound analogs might look like:

log(1/IC50) = 0.5 * logP - 0.2 * (Molecular Volume) + 1.5 * (LUMO Energy) + 2.1

This equation would suggest that higher lipophilicity and a higher LUMO energy are beneficial for activity, while a larger molecular volume is detrimental. The quality of a QSAR model is assessed using statistical parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). frontiersin.org

Conformational Analysis and its Impact on Molecular Activity

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The conformation of a molecule can significantly impact its ability to bind to a biological target. For a relatively flexible molecule like this compound, understanding its preferred conformation in different environments (e.g., in solution versus bound to a receptor) is crucial.

Investigation of Electronic and Steric Effects in this compound Scaffolds

The biological activity of this compound and its derivatives is governed by a complex interplay of electronic and steric effects.

Electronic Effects:

The distribution of electrons within the molecule is critical for its interactions with biological targets. Key electronic features of the this compound scaffold include:

The Quaternary Ammonium Cation: The permanent positive charge is a dominant electronic feature, predisposing the molecule to interact with anionic or electron-rich sites on proteins or nucleic acids.

Steric Effects:

Steric factors relate to the size and shape of the molecule and how these physical attributes influence its ability to fit into a binding site.

The Trimethylammonium Group: This group is relatively bulky and its size can influence the accessibility of the positive charge. Altering the alkyl substituents on the nitrogen will directly impact the steric profile of this region.

The interplay between electronic and steric effects is often complex. For example, adding a bulky, electron-withdrawing group to the propynyl chain could have both favorable (electronic) and unfavorable (steric) consequences for binding, and the net effect on activity would depend on the specific topology of the target site.

Computational and Theoretical Chemistry Studies of 2 Propynyltrimethylammonium Iodide

Density Functional Theory (DFT) Calculations for Structural and Electronic Characterization

Density Functional Theory (DFT) stands as a powerful quantum mechanical method to predict the geometry and electronic properties of molecules. For 2-Propynyltrimethylammonium iodide, DFT calculations would be instrumental in determining its most stable three-dimensional structure. Key parameters such as bond lengths, bond angles, and dihedral angles of the 2-propynyltrimethylammonium cation could be precisely calculated.

Furthermore, DFT provides insights into the electronic landscape of the molecule. Properties like the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap are crucial for understanding the molecule's reactivity and kinetic stability. The molecular electrostatic potential (MEP) map, another output of DFT calculations, would visualize the regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack.

Although no specific DFT studies on this compound are available, research on related quaternary ammonium (B1175870) compounds and propargyl derivatives demonstrates the utility of this approach. For instance, DFT has been successfully used to study the structural and electronic properties of various organic and inorganic iodide-containing materials.

Molecular Dynamics Simulations to Explore Conformational Landscapes and Interactions

Molecular Dynamics (MD) simulations offer a window into the dynamic behavior of molecules over time. For this compound, MD simulations could be employed to explore its conformational flexibility, particularly the rotational freedom around its single bonds. By simulating the molecule's movement in a solvent, such as water, researchers can understand how it interacts with its environment.

A key aspect of MD simulations for this ionic compound would be the study of the solvation shell around both the cation and the iodide anion. These simulations can reveal the number of solvent molecules in the immediate vicinity of the ions, their orientation, and the average residence time, providing a detailed picture of the ion-solvent interactions. This information is critical for understanding the compound's behavior in solution.

While specific MD studies on this compound are absent, the methodology has been extensively applied to various ions in aqueous solutions, offering valuable precedents for future investigations.

In Silico Modeling of Reactivity and Interaction Potentials

In silico modeling encompasses a range of computational techniques to predict the reactivity and interaction potential of molecules. For this compound, these methods could be used to forecast how the molecule might interact with other chemical species or biological targets.

Reactivity descriptors derived from DFT calculations, such as global and local reactivity indices, can provide a quantitative measure of its electrophilic and nucleophilic character. This information is vital for predicting its behavior in chemical reactions.

Furthermore, the development of a force field specifically parameterized for this compound would enable large-scale simulations of its interactions with complex systems, such as biological membranes or polymers. This would be particularly relevant given the broad applications of quaternary ammonium compounds. The lack of existing studies means that such interaction potentials have not yet been developed for this specific molecule.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are increasingly used to predict various spectroscopic parameters, which can then be compared with experimental data for structural validation. For this compound, computational techniques can predict its nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C), as well as its infrared (IR) and Raman vibrational frequencies.

The calculation of these spectra for a proposed molecular structure and their comparison with experimentally obtained spectra is a powerful tool for confirming the identity and purity of a synthesized compound. Currently, there is no published research presenting either the computationally predicted or experimentally recorded spectra for this compound in the detail required for a comparative analysis.

Applications in Chemical Biology As Molecular Probes

2-Propynyltrimethylammonium iodide has emerged as a valuable scaffold in the development of molecular probes for chemical biology. Its unique structure, featuring a terminal alkyne (propynyl group) and a quaternary ammonium (B1175870) cation, provides a versatile platform for investigating complex biological systems. The propynyl (B12738560) group serves as a bioorthogonal handle for "click" chemistry, while the charged ammonium moiety can influence solubility and interactions with biological targets.

Advanced Analytical Methodologies and Spectroscopic Characterization

Spectroscopic Characterization Techniques for 2-Propynyltrimethylammonium Iodide (e.g., Nuclear Magnetic Resonance, Infrared, Raman Spectroscopy)

Spectroscopic techniques are indispensable for the structural elucidation of this compound. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy each provide unique and complementary information about the molecule's framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for detailing the carbon and hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are employed.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule. The trimethylammonium group protons (-N⁺(CH₃)₃) would appear as a singlet, integrating to nine protons, typically in the range of 3.0-4.0 ppm, due to the deshielding effect of the positively charged nitrogen. The methylene (B1212753) protons (-CH₂-) adjacent to the nitrogen and the alkyne group would likely appear as a singlet or a finely split multiplet around 4.0-5.0 ppm. The acetylenic proton (-C≡CH) is expected to produce a signal, typically a triplet due to coupling with the methylene protons, in the range of 2.0-3.0 ppm. docbrown.info The absence of an N-H bond in the quaternary ammonium (B1175870) group means no corresponding signal will be present, which can be a key identifier. nih.gov

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments. The carbon atoms of the trimethylammonium group would produce a single signal around 50-60 ppm. The methylene carbon adjacent to the nitrogen would resonate further downfield. The two sp-hybridized carbons of the alkyne group would have characteristic chemical shifts in the range of 60-90 ppm. docbrown.infoorganicchemistrydata.orgdocbrown.info The presence of the correct number of signals with appropriate chemical shifts confirms the carbon skeleton of the molecule. chemicalbook.com

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to display the following key absorption bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| C-H (alkyne) | ~3300 | Stretching vibration of the terminal alkyne C-H bond. |

| C≡C (alkyne) | ~2100 | Stretching vibration of the carbon-carbon triple bond. This is often a weak band. |

| C-H (alkyl) | 2850-3000 | Stretching vibrations of the methyl and methylene C-H bonds. |

| C-N⁺ | 900-1000 | Stretching vibrations associated with the quaternary ammonium group. |

| CH₂ bend | ~1450 | Bending (scissoring) vibration of the methylene group. |

| CH₃ bend | ~1375 and ~1470 | Asymmetric and symmetric bending vibrations of the methyl groups. |

| C-I | 500-600 | Stretching vibration of the carbon-iodine bond, though this is often weak and in the fingerprint region. docbrown.infodocbrown.info |

| Data inferred from characteristic IR absorption frequencies of similar functional groups. docbrown.infodocbrown.inforjpbcs.comrsc.org |

The region from 1500 to 400 cm⁻¹ is known as the fingerprint region and contains complex vibrations that are unique to the molecule as a whole, serving as a molecular fingerprint for identification. docbrown.infodocbrown.info

Raman Spectroscopy

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds. In the Raman spectrum of this compound, the C≡C stretching vibration of the alkyne group, which is often weak in the IR spectrum, would be expected to show a strong signal around 2100 cm⁻¹. The symmetric vibrations of the N⁺(CH₃)₃ group would also be Raman active. The study of polyiodide species by Raman spectroscopy shows characteristic bands for I₃⁻ and I₅⁻ ions, typically below 200 cm⁻¹, which could be relevant in analyzing the solid-state structure or in solution. aps.orgresearchgate.netaps.org

Advanced Chromatographic Separation and Purity Assessment Techniques

Chromatographic methods are essential for the separation of this compound from reaction mixtures and for the assessment of its purity. Due to its ionic and non-volatile nature, specialized chromatographic techniques are required.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of quaternary ammonium compounds. proquest.comamerican.edu

Reversed-Phase HPLC: This is a common mode where a non-polar stationary phase is used with a polar mobile phase. To analyze cationic species like this compound, an ion-pairing agent (e.g., heptafluorobutyric acid) is often added to the mobile phase to improve retention and peak shape. nih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the separation of polar and ionic compounds. It utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent.

Ion-Exchange Chromatography (IEC): This technique separates ions based on their affinity for an ion-exchange resin. Cation-exchange chromatography would be directly applicable to the positively charged 2-Propynyltrimethylammonium cation. proquest.comamerican.edu

Detection in HPLC can be achieved using a variety of detectors, including UV-Vis (if the molecule has a chromophore), evaporative light scattering detection (ELSD), or mass spectrometry (LC-MS).

Gas Chromatography (GC)

Direct analysis of quaternary ammonium salts by GC is challenging due to their low volatility and thermal instability. american.edu However, pyrolysis GC can be employed, where the compound is thermally degraded in the GC injector to form volatile tertiary amines, which are then separated on the GC column. american.edunih.govoup.com This technique, often coupled with mass spectrometry (Py-GC-MS), can be used for identification and quantification. american.edunih.govacs.org Another approach involves headspace GC, where the sample is treated to decompose the quaternary ammonium salt into volatile products that can be analyzed. nih.gov

Thin-Layer Chromatography (TLC)

TLC is a simple and rapid technique for monitoring reaction progress and for preliminary purity assessment. For quaternary ammonium salts, a polar stationary phase like silica (B1680970) gel is typically used with a polar mobile phase system, often containing a mixture of a polar organic solvent, water, and an acid or a base to improve separation. mpg.de

Application in Mass Spectrometry-Based Detection and Analysis

Mass spectrometry (MS) is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions. It is used for molecular weight determination and structural elucidation.

For this compound, the cationic part, 2-Propynyltrimethylammonium, is directly amenable to analysis by MS. Electrospray ionization (ESI) is the most common ionization technique for quaternary ammonium compounds as it allows for the gentle transfer of the pre-formed ion from solution into the gas phase. nih.gov

The expected exact mass of the 2-Propynyltrimethylammonium cation [C₆H₁₂N]⁺ is 98.0964 Da. In a high-resolution mass spectrum, this precise mass can be used to confirm the elemental composition.

The following table presents the predicted m/z values for various adducts of the 2-Propynyltrimethylammonium cation that might be observed in a mass spectrum. uni.lu

| Adduct | Predicted m/z |

| [M]⁺ | 98.096431 |

| [M+H]⁺ | 99.104256 |

| [M+Na]⁺ | 121.08620 |

| [M+K]⁺ | 137.06014 |

| [M+NH₄]⁺ | 116.13080 |

| Data sourced from PubChem. uni.lu |

Tandem mass spectrometry (MS/MS) can be used to further confirm the structure by fragmenting the parent ion and analyzing the resulting fragment ions. The fragmentation pattern would be characteristic of the 2-Propynyltrimethylammonium structure.

Crystallographic Analysis of this compound and its Derived Complexes

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. A crystallographic analysis of this compound would provide precise information on bond lengths, bond angles, and the packing of the ions in the crystal lattice.

As of the current literature survey, no public crystallographic data for this compound is available. However, the crystal structure of a related compound, trimethyl-[4-(2-oxopyrrolidin-1-yl)but-2-ynyl]ammonium iodide, has been determined, revealing details about the conformation of the trimethylammonium group and its interactions within the crystal. nih.gov Such data for this compound would be invaluable for understanding its solid-state properties and for computational modeling studies.

Research on Derivatives and Analogs with Modified Structural Motifs

Systematic Studies on Structure-Function Relationships of Quaternary Ammonium (B1175870) Propynyl (B12738560) Derivatives

The functionality of quaternary ammonium compounds is intrinsically linked to their molecular architecture. For propynyl derivatives like 2-Propynyltrimethylammonium iodide, systematic studies focus on how modifications to the alkyl chains, the nature of the counter-ion, and the presence of the propynyl group influence their biological and chemical properties.

The fundamental structure of a QAC, featuring a positively charged nitrogen atom connected to four organic groups, facilitates its interaction with negatively charged cell membranes of bacteria. nih.gov The propargyl group (an alkynyl functional group) in this compound introduces a unique structural feature—a carbon-carbon triple bond. This triple bond can influence the molecule's rigidity, electronic properties, and potential for further chemical modifications, setting it apart from more common saturated alkyl QACs.

Structure-activity relationship (SAR) studies on various QACs have established that the length of the alkyl chains is a critical determinant of their antimicrobial efficacy. nih.gov While specific SAR studies on a broad range of this compound derivatives are not extensively documented, general principles suggest that variations in the alkyl groups attached to the nitrogen, in addition to the propynyl group, would significantly impact its activity. For instance, replacing the methyl groups with longer alkyl chains could enhance its lipophilicity, potentially leading to stronger interactions with microbial membranes. nih.gov

Computational methods, such as Density Functional Theory (DFT), are valuable tools for analyzing the structural and electronic properties of QACs. nih.gov These studies can provide insights into bond lengths, angles, and charge distribution, helping to correlate structural features with observed functional outcomes.

Synthesis and Characterization of Novel Alkynyl-Substituted Ammonium Salts

The synthesis of novel alkynyl-substituted ammonium salts, including analogs of this compound, typically involves the quaternization of a tertiary amine with an appropriate alkynyl halide. This reaction, a variation of the Menschutkin reaction, is a cornerstone in the synthesis of QACs. nih.gov For example, reacting a tertiary amine with propargyl bromide can introduce the propynyl group.

The general synthetic approach allows for the creation of a diverse library of compounds by varying both the tertiary amine and the alkynyl halide. This versatility is crucial for developing new derivatives with tailored properties.

Once synthesized, the characterization of these novel compounds is essential to confirm their structure and purity. A combination of spectroscopic and analytical techniques is employed for this purpose:

Fourier-Transform Infrared Spectroscopy (FTIR): This technique is used to identify the characteristic vibrational frequencies of functional groups. For alkynyl-substituted ammonium salts, the presence of the C≡C triple bond stretch and C-H stretches associated with the alkyne and alkyl groups can be confirmed. mdpi.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for the precise determination of its structure. nih.gov

Mass Spectrometry (MS): MS is used to determine the molecular weight of the synthesized compound and can provide information about its fragmentation pattern, further confirming its identity. researchgate.net

The data obtained from these characterization techniques are crucial for establishing the successful synthesis of the target alkynyl-substituted ammonium salts and for understanding their chemical properties.

Comparative Investigations of Iodide-Containing Quaternary Ammonium Compounds

When comparing different QACs, several factors are taken into account:

Antimicrobial Efficacy: The minimum inhibitory concentration (MIC) against various microorganisms is a key parameter for comparison. Studies have shown that the antimicrobial activity of QACs can be dependent on the structure of the compound and the specific microorganism being targeted. researchgate.net

Mechanism of Action: While the primary mechanism of action for QACs involves the disruption of the cell membrane, the specific interactions can vary depending on the compound's structure. researchgate.net For instance, some QACs may remain immobilized on a surface and kill bacteria upon contact, while others may diffuse into the surrounding medium. researchgate.net

Physicochemical Properties: Properties such as solubility, stability, and surface activity are also important considerations in comparative investigations. The presence of the propynyl group and the iodide ion will influence these properties in this compound compared to other QACs.

The table below provides a hypothetical comparison of key properties between this compound and other representative quaternary ammonium compounds, based on general principles of QAC chemistry.

| Compound | Alkyl/Functional Groups | Counter-ion | Expected Primary Mode of Action | Potential Distinguishing Features |

| This compound | Trimethyl, Propynyl | Iodide | Membrane disruption | Propynyl group offers sites for further functionalization; Iodide may contribute to antimicrobial effect. |

| Cetyltrimethylammonium bromide (CTAB) | Cetyl, Trimethyl | Bromide | Membrane disruption | Long alkyl chain provides high surface activity. |

| Benzalkonium chloride | Benzyl (B1604629), Dimethyl, C8-C18 Alkyl | Chloride | Membrane disruption | A mixture of QACs with varying alkyl chain lengths. |

| Tetraethylammonium iodide | Tetraethyl | Iodide | Ion channel blocking | Primarily studied for its pharmacological effects. |

This comparative approach is essential for identifying the most promising candidates for specific applications and for advancing the rational design of new and more effective quaternary ammonium compounds.

Future Perspectives and Emerging Research Avenues for 2 Propynyltrimethylammonium Iodide

Integration with Advanced Materials Science Research

The presence of a terminal alkyne in 2-Propynyltrimethylammonium iodide makes it an exceptionally valuable building block for the synthesis and functionalization of advanced materials. The alkyne group serves as a versatile handle for "click chemistry" reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is renowned for its high efficiency and selectivity. researchgate.netsigmaaldrich.com This opens up avenues for its integration into various polymer and material scaffolds.

Future research will likely focus on the synthesis of novel polymers where this compound acts as a monomer or a functionalizing agent. researchgate.netnih.gov For instance, its polymerization could lead to the creation of polyelectrolytes with unique properties, where the quaternary ammonium (B1175870) groups provide charge and the propargyl groups offer sites for post-polymerization modification. rsc.org Such materials could find applications in areas like ion-exchange membranes, solid-state electrolytes for batteries, and antistatic coatings. researchgate.net

Furthermore, the covalent attachment of this compound to surfaces, such as titanium or silica (B1680970), can be readily achieved. mdpi.com This surface functionalization can be used to tailor the surface properties of materials, for example, to enhance their biocompatibility, introduce antimicrobial properties, or to act as a platform for the subsequent attachment of other molecules. mdpi.comwikipedia.org

Table 1: Potential Applications in Advanced Materials Science

| Application Area | Potential Role of this compound |

| Polymer Chemistry | Monomer for novel polyelectrolytes, functionalizing agent for existing polymers. researchgate.netrsc.org |

| Surface Modification | Covalent attachment to surfaces to impart specific properties (e.g., antimicrobial, biocompatibility). mdpi.comwikipedia.org |

| Nanomaterials | Functionalization of nanoparticles for targeted delivery or catalytic applications. |

| Hydrogels | Cross-linking agent in the formation of functional hydrogels for biomedical applications. |

Exploration of Novel Synthetic Methodologies and Catalysis

The synthesis of this compound itself, and its utilization in catalytic processes, presents fertile ground for future research. While the quaternization of trimethylamine (B31210) with propargyl iodide is a straightforward approach, exploring more efficient, sustainable, and scalable synthetic routes will be a key focus. This could involve investigating alternative starting materials and reaction conditions to improve yield and reduce environmental impact.

The quaternary ammonium iodide moiety also suggests potential applications in catalysis. Quaternary ammonium salts are well-established as phase-transfer catalysts (PTCs), facilitating reactions between reagents in immiscible phases. wikipedia.org Future studies could explore the efficacy of this compound as a PTC, with the propargyl group potentially influencing its catalytic activity or enabling its immobilization on a solid support for easier recovery and reuse.

Moreover, the alkyne functionality opens the door to its use in transition metal-catalyzed reactions. rsc.orgmdpi.com Research could delve into its role as a ligand or a substrate in various catalytic transformations, leading to the development of novel synthetic methodologies. The interplay between the charged ammonium group and a coordinated metal center could lead to unique reactivity and selectivity.

Expansion of Chemical Probe Applications in Mechanistic Biology

The combination of a quaternary ammonium group, which can mimic endogenous molecules like acetylcholine, and a reactive propargyl group makes this compound a highly promising candidate for the development of chemical probes in mechanistic biology. nih.gov The propargyl group can act as a bioorthogonal handle, allowing for the "clicking" of reporter molecules, such as fluorophores or affinity tags, onto biological targets. nih.gov

Future research is expected to focus on using this compound to identify and characterize the binding partners of quaternary ammonium compounds in complex biological systems. For instance, it could be used to probe the binding sites of neurotransmitter receptors or ion channels. researchgate.net The workflow would involve introducing the compound to cells or cell lysates, allowing it to interact with its biological targets, and then using click chemistry to attach a reporter tag for visualization, isolation, and identification of the adducted proteins. nih.gov This approach has been successfully used with other alkyne-tagged probes to elucidate the cellular targets of various small molecules. nih.gov

Table 2: Potential Chemical Probe Applications

| Biological Target/Process | Investigative Approach |

| Neurotransmitter Receptors | Competitive binding studies and identification of binding sites. nih.govresearchgate.net |

| Ion Channels | Probing the binding pockets of ion channels that recognize quaternary ammonium ions. |

| Enzyme Inhibition | Development of covalent inhibitors where the propargyl group reacts with active site residues. |

| Cellular Imaging | Visualization of the subcellular localization of quaternary ammonium compounds. nih.gov |

Refinement and Application of Advanced Computational Methodologies

Computational chemistry offers a powerful lens through which to explore the properties and reactivity of this compound. Future research will undoubtedly leverage advanced computational methodologies to predict its behavior and guide experimental studies. semanticscholar.orgmdpi.comresearchgate.net

Molecular dynamics simulations can be employed to study the interactions of this compound with biological macromolecules, such as proteins and nucleic acids, as well as its behavior in different solvent environments. researchgate.netnih.gov These simulations can provide insights into binding affinities, conformational changes, and the role of cation-π interactions between the quaternary ammonium group and aromatic residues in biological targets. researchgate.net

Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to investigate the electronic structure, reactivity, and spectroscopic properties of the molecule. nih.govacs.org These calculations can help in understanding reaction mechanisms involving the propargyl group and in predicting the outcomes of synthetic transformations. Computational studies on the self-reaction of propargyl radicals have already demonstrated the power of these methods in understanding the fundamental reactivity of the C₃H₃ moiety. nih.gov

Interdisciplinary Research with Physical Organic Chemistry and Materials Chemistry

The unique structure of this compound, featuring both a charged, saturated ammonium headgroup and an unsaturated alkyne tail, places it at the intersection of physical organic chemistry and materials chemistry. wikipedia.orgwikipedia.org This opens up exciting avenues for interdisciplinary research.

Physical organic chemists can investigate the fundamental aspects of its reactivity, such as the pKa of the terminal alkyne, the influence of the quaternary ammonium group on the reactivity of the alkyne, and the kinetics and mechanisms of its reactions. nih.gov Understanding these fundamental principles is crucial for its rational design and application in more complex systems.

Collaboration with materials chemists will be key to translating the fundamental properties of this compound into functional materials. For example, understanding the self-assembly behavior of this amphiphilic molecule could lead to the development of novel supramolecular structures with applications in drug delivery or catalysis. The interplay between the ionic interactions of the ammonium group and the potential for covalent bond formation via the alkyne group provides a rich design space for new materials. rsc.orgrsc.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.